molecular formula C20H21N5O2S B2418641 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide CAS No. 1904295-90-4

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2418641
CAS No.: 1904295-90-4
M. Wt: 395.48
InChI Key: HZMVIZMZSOPLPP-UHFFFAOYSA-N
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Description

This compound is part of the pyrimidine family, which is known for its diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves multiple steps. One common method includes the reaction of 2-phenylthiazole with ethyl bromoacetate to form an intermediate, which is then reacted with morpholine and pyrimidine-4-carboxamide under specific conditions . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and antibacterial agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share structural similarities with MPTC and exhibit similar pharmacological activities.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and benzothiazole also share structural features with MPTC and have diverse biological activities.

Uniqueness

This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6-morpholin-4-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-19(17-12-18(23-14-22-17)25-8-10-27-11-9-25)21-7-6-16-13-28-20(24-16)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMVIZMZSOPLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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